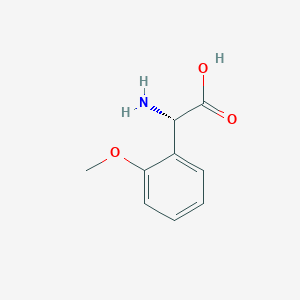

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Description

Contextual Significance of Chiral α-Amino Acids in Synthetic and Biological Systems

Chiral α-amino acids are the fundamental building blocks of proteins, playing a pivotal role in the structure and function of biological systems. nih.gov The specific three-dimensional arrangement of atoms at the α-carbon, designated as either L or D, is critical for biological activity. While L-amino acids are predominantly found in nature, their D-counterparts and other non-natural chiral α-amino acids are increasingly recognized for their therapeutic potential and as powerful tools in synthetic chemistry. nih.gov The incorporation of these non-natural amino acids into peptides can enhance their stability against enzymatic degradation, modulate their conformational properties, and improve their pharmacological profiles. nih.gov

Historical Trajectory of Research on (S)-2-Amino-2-(2-methoxyphenyl)acetic acid and its Analogues

The journey to synthesize enantiomerically pure α-amino acids has a rich history, with the Strecker synthesis, first reported in 1850, being one of the earliest methods. This reaction, involving an aldehyde, ammonia (B1221849), and cyanide, initially produced racemic mixtures. wikipedia.org A significant breakthrough in obtaining chiral amino acids came with the development of asymmetric synthesis methodologies. In 1963, the first asymmetric Strecker reaction was reported, utilizing a chiral auxiliary to induce stereoselectivity. wikipedia.org

While specific historical milestones for the ortho-methoxy substituted phenylglycine are not extensively documented in readily available literature, the broader research into asymmetric syntheses of phenylglycine derivatives has been a continuous effort. Methodologies such as enzymatic resolution and the use of chiral auxiliaries, like those pioneered by Schöllkopf in the late 1970s, have been instrumental in accessing specific enantiomers of aryl-substituted glycines. nih.gov The development of sophisticated analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), has been crucial for the separation and analysis of these enantiomers.

Overview of Research Paradigms and Theoretical Frameworks Applied to this compound

The study of this compound and its analogues is guided by several key research paradigms and theoretical frameworks:

Asymmetric Synthesis: The primary goal is the development of efficient and highly stereoselective methods to produce the desired (S)-enantiomer. This involves the application of principles of stereochemistry and the design of chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of a reaction. Theoretical models, including computational studies, are employed to understand the transition states and predict the stereoselectivity of these reactions. nih.gov

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this amino acid, both as a free molecule and when incorporated into a peptide chain, is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are used to elucidate the preferred spatial arrangements of the molecule. nih.govnih.gov The ortho-methoxy group is expected to influence the conformational landscape of the phenylglycine scaffold due to steric and electronic effects.

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, a key paradigm is to systematically modify the structure of a molecule and assess the impact on its biological activity. By incorporating this compound into peptides or other small molecules, researchers can probe the importance of its specific stereochemistry and substitution pattern for interaction with biological targets. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a set of clear objectives:

Development of Novel Synthetic Methodologies: A primary objective is to devise new, efficient, and scalable synthetic routes to access this and related non-natural amino acids in high enantiopurity. This includes the exploration of new catalysts, chiral auxiliaries, and biocatalytic methods.

Elucidation of Structural and Conformational Properties: Researchers aim to gain a detailed understanding of the conformational preferences of this amino acid and how it influences the secondary and tertiary structure of peptides. This knowledge is vital for the rational design of peptidomimetics with specific folded architectures. nih.gov

Exploration of Medicinal Chemistry Applications: A significant goal is to investigate the potential of incorporating this amino acid into therapeutic agents. This includes the design of enzyme inhibitors, receptor ligands, and other bioactive molecules where the unique properties of the ortho-methoxyphenylglycine moiety can be exploited to enhance potency, selectivity, or pharmacokinetic properties.

Application in Materials Science: Chiral amino acids are also being explored as building blocks for novel materials with unique optical or self-assembling properties. Research in this area seeks to understand how the specific structure of this compound can be utilized in the creation of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908652 | |

| Record name | Amino(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103889-86-7 | |

| Record name | Amino(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of S 2 Amino 2 2 Methoxyphenyl Acetic Acid

Chemoenzymatic and Biocatalytic Approaches to (S)-2-Amino-2-(2-methoxyphenyl)acetic acid Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure amino acids. By leveraging the inherent stereoselectivity of enzymes, processes can be designed to yield the desired (S)-enantiomer with high purity under mild reaction conditions.

Enzyme Screening and Engineering for Enantioselectivity

The success of a biocatalytic route hinges on the identification of a suitable enzyme with high activity and selectivity for the target substrate or its precursors. For the synthesis of aryl-substituted α-amino acids, several classes of enzymes are particularly relevant, including hydantoinases, transaminases, and dehydrogenases.

One of the most established industrial methods for producing non-natural amino acids is the "hydantoinase process." This multi-enzyme cascade typically involves three key enzymes: a hydantoinase, an N-carbamoyl-amino acid amidohydrolase (carbamoylase), and a hydantoin (B18101) racemase. The process starts with a racemic 5-monosubstituted hydantoin, which is stereoselectively hydrolyzed by a hydantoinase. For the production of an (S)-amino acid, an L-selective hydantoinase and an L-carbamoylase would be employed. The unreacted D-hydantoin is continuously racemized back to the racemate by the hydantoin racemase, allowing for a theoretical yield of 100%. Screening of microbial species is a cost-effective strategy for discovering novel hydantoin-hydrolyzing enzyme systems with desired substrate specificity for precursors of this compound.

Transaminases (TAs) are another powerful class of enzymes for asymmetric amine synthesis. They catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or α-keto acid. To produce this compound, a suitable (S)-selective ω-transaminase would be required to catalyze the amination of 2-keto-2-(2-methoxyphenyl)acetic acid. The discovery and development of novel transaminases often require extensive screening of enzyme libraries. Once a candidate enzyme is identified, its properties, such as substrate tolerance, stability, and enantioselectivity, can be further enhanced through protein engineering techniques like directed evolution or rational design.

Leucine dehydrogenases (LeuDH) and other amino acid dehydrogenases have also been engineered and applied in the synthesis of L-phenylglycine. These enzymes catalyze the reductive amination of α-keto acids, and cofactor regeneration systems are often incorporated to ensure process efficiency.

Below is a table summarizing enzyme types applicable to the synthesis of chiral α-amino acids.

| Enzyme Type | Reaction Catalyzed | Starting Material Example | Key Advantages |

| Hydantoinase/Carbamoylase | Stereoselective hydrolysis of a hydantoin ring | DL-5-(2-methoxyphenyl)hydantoin | High yield (>99% theoretical), well-established industrial process. |

| Transaminase (TA) | Asymmetric amination of a prochiral ketone | 2-keto-2-(2-methoxyphenyl)acetic acid | Excellent enantioselectivity, broad substrate scope. |

| Amino Acid Dehydrogenase | Reductive amination of an α-keto acid | 2-keto-2-(2-methoxyphenyl)acetic acid | High conversion rates, cofactor regeneration systems available. |

Optimization of Bioreaction Conditions for this compound Production

Once a suitable enzyme is selected, optimizing the reaction conditions is critical for maximizing yield, purity, and process efficiency. Key parameters that require careful tuning include pH, temperature, substrate and enzyme concentrations, and cofactor regeneration (if applicable).

For the hydantoinase process, the pH is a crucial factor. For instance, in the synthesis of D(-)-phenylglycine, an optimal pH of 9.5 was identified for the hydantoinase from Pseudomonas desmolyticum, which facilitated both high enzyme activity and the chemical racemization of the unreacted hydantoin substrate. Temperature also plays a significant role, with an optimal temperature of 30°C reported for the same process.

In transaminase-catalyzed reactions, the equilibrium often lies unfavorably towards the starting materials. To drive the reaction to completion, various strategies are employed, such as using a large excess of the amine donor or removing one of the by-products. For example, the use of isopropylamine (B41738) as an amine donor results in the formation of acetone, which can be easily removed from the reaction mixture. The stability of the transaminase under operational conditions, including the presence of organic co-solvents to solubilize hydrophobic substrates, is another area for optimization.

For dehydrogenase-dependent systems, the efficient regeneration of the NAD(P)H cofactor is paramount for economic viability. This is often achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate (formate or glucose) to regenerate the NADH or NADPH. Optimization involves balancing the activities of both enzymes and ensuring the concentrations of all substrates and cofactors are maintained at optimal levels.

Statistical experimental designs, such as the Taguchi method, can be employed to efficiently optimize multiple bioreactor parameters simultaneously, including pH, temperature, and dissolved oxygen levels, to enhance product yield on a larger scale.

Asymmetric Organocatalytic Routes to this compound

Organocatalysis has emerged as a third pillar of asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. These reactions often utilize small, chiral organic molecules to catalyze transformations with high enantioselectivity under mild conditions.

Development and Application of Novel Organocatalysts

The asymmetric Strecker reaction is a classic and powerful method for synthesizing α-amino acids. It involves the three-component reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid. The key to achieving enantioselectivity is the use of a chiral catalyst to control the addition of the cyanide to the imine intermediate.

A variety of organocatalysts have been developed for this purpose. Chiral thiourea (B124793) and squaramide catalysts are particularly effective. These catalysts function through hydrogen bonding, activating the imine electrophile and directing the nucleophilic attack of the cyanide anion. For example, pseudo-enantiomeric squaramide catalysts have been shown to prepare chiral α-aminonitriles in good yields and with high enantioselectivity.

Chiral phosphoric acids (CPAs) have also been successfully employed as Brønsted acid catalysts. They protonate and activate the imine, creating a chiral ion pair that directs the facial selectivity of the cyanide addition. This strategy has been used in the enantioselective Ugi reaction, a related multi-component reaction that can produce α-amino acid derivatives.

The table below showcases representative organocatalysts used in the synthesis of chiral α-aminonitriles, the precursors to α-amino acids.

| Catalyst Type | Example Structure | Activation Mode | Typical Substrates |

| Thiourea/Squaramide | Chiral bifunctional squaramide | Hydrogen bonding with imine nitrogen | Aromatic and aliphatic imines |

| Chiral Phosphoric Acid (CPA) | BINOL-derived phosphoric acid | Brønsted acid catalysis (imine activation) | N-protected imines |

| Phase-Transfer Catalyst | Chiral oligoethylene glycol | Chiral cyanide anion generation | α-amido sulfones |

Recently, a scalable asymmetric Strecker reaction was developed using a chiral variant of oligoethylene glycol as a phase-transfer catalyst with potassium cyanide (KCN). This system generates a chiral cyanide anion, which then attacks various α-amido sulfone substrates to yield optically enriched Strecker products with excellent yields and enantioselectivities. The robustness of this catalyst allows for a "one-pot" synthesis of enantiomerically pure α-amino acids.

Mechanistic Investigations of Organocatalyzed Transformations

Understanding the reaction mechanism is crucial for the rational design of more efficient and selective organocatalysts. In the context of the organocatalyzed Strecker reaction, mechanistic studies have elucidated the key interactions that govern the stereochemical outcome.

For thiourea and squaramide-based catalysts, the proposed mechanism involves a dual hydrogen-bonding activation. The catalyst's hydrogen bond donors interact with the nitrogen atom of the imine intermediate. This interaction not only increases the electrophilicity of the imine carbon but also shields one of the enantiotopic faces of the imine. The cyanide nucleophile then attacks from the less sterically hindered face, leading to the formation of the chiral α-aminonitrile with high enantioselectivity.

In Brønsted acid-catalyzed reactions using chiral phosphoric acids, the catalyst protonates the imine, forming a chiral contact ion pair. The bulky chiral backbone of the acid effectively blocks one side of the imine, guiding the incoming cyanide to the opposite face. The efficiency of this process depends on the acidity of the catalyst and its ability to form a well-defined, organized transition state.

Mechanistic investigations often combine experimental studies (e.g., kinetic analysis, non-linear effect studies) with computational modeling (e.g., DFT calculations) to map out the reaction pathway and identify the key catalyst-substrate interactions in the transition state. These studies have been instrumental in refining catalyst structures to achieve higher levels of stereocontrol in the synthesis of α-amino acids and their precursors.

Metal-Catalyzed Asymmetric Synthesis Strategies for this compound

Transition metal catalysis, particularly asymmetric hydrogenation, represents one of the most powerful and atom-economical methods for the synthesis of enantiopure α-amino acids. Rhodium, ruthenium, and iridium complexes featuring chiral ligands have been extensively developed for this purpose, demonstrating high catalytic activities and exceptional levels of enantioselectivity.

The most common approach involves the asymmetric hydrogenation of prochiral enamides, such as α-(acetylamino)cinnamic acid derivatives. For the synthesis of this compound, a suitable precursor would be (Z)-2-acetamido-2-(2-methoxyphenyl)acrylic acid. This substrate can be hydrogenated in the presence of a chiral rhodium catalyst to install the stereocenter with high fidelity.

The key to this transformation is the chiral ligand coordinated to the metal center. Bidentate phosphine (B1218219) ligands have been central to the development of this field. Ligands are broadly classified into those with chirality in their backbones (e.g., BINAP, DuPHOS, CHIRAPHOS) and those with chirality at the phosphorus atom itself (P-chiral ligands, e.g., TangPhos, BenzP*). The choice of ligand is critical and is often tailored to the specific substrate.

For instance, rhodium complexes of P-chiral phosphine ligands like QuinoxP* and BenzP* have shown excellent enantioselectivities in the hydrogenation of various α-dehydroamino acid derivatives. Similarly, phosphine-phosphite ligands have been used in rhodium-catalyzed hydrogenations to achieve enantiomeric excesses of up to 99% under mild conditions (1 bar H₂). The steric and electronic properties of the ligand create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the selective formation of one enantiomer of the product.

Iridium catalysts have also been developed for asymmetric synthesis, including the allylic substitution of glycinate (B8599266) derivatives to form β-substituted α-amino acids with high enantioselectivity (up to 97% ee). While this specific reaction type is for β-substituted products, it highlights the versatility of iridium in asymmetric C-N bond-forming reactions relevant to amino acid synthesis.

The table below presents a summary of catalyst systems applicable to the asymmetric hydrogenation of enamide precursors for α-amino acid synthesis.

| Metal | Ligand Type | Example Ligand | Substrate Example | Enantiomeric Excess (ee) |

| Rhodium (Rh) | P-chiral bisphosphine | TangPhos | α-dehydroamino acids | >99% |

| Rhodium (Rh) | Backbone chirality | (R,R)-Me-DuPHOS | α-(acylamino)acrylates | >99% |

| Rhodium (Rh) | Phosphine-phosphite | BINOL-derived | Methyl (Z)-(N)-acetylaminocinnamate | up to 97% |

| Iridium (Ir) | Phosphoramidite | Feringa-type | N-Allylation of amino acid esters | up to 96% |

The development of these catalytic systems often involves screening a library of chiral ligands to identify the optimal match for a given substrate. The reaction conditions, including solvent, temperature, and hydrogen pressure, are also critical parameters that must be optimized to achieve both high conversion and maximum enantioselectivity. The efficiency of these catalytic systems, with some achieving high turnover numbers, makes them suitable for the large-scale industrial production of chiral amino acids.

Ligand Design and Catalyst Tuning for Enhanced Enantiomeric Excess

The success of an enantioselective catalytic reaction hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral catalytic environment. This environment preferentially stabilizes the transition state leading to one enantiomer over the other. For the synthesis of α-aryl glycines, including the 2-methoxyphenyl derivative, transition-metal-catalyzed asymmetric hydrogenation of prochiral precursors is a prominent strategy.

Ligand design involves the systematic modification of electronic and steric properties to maximize the enantiomeric excess (ee). Privileged ligand scaffolds, such as those based on BINAP, DuPhos, and Salen, are often adapted. For instance, in the asymmetric synthesis of related o-alkyl-o-phenylglycine derivatives, chiral bislactim ethers derived from amino acids like valine serve as effective chiral glycine (B1666218) equivalents. koreascience.kr The steric bulk of the ligand's substituents can create a well-defined chiral pocket that dictates the facial selectivity of the substrate's approach to the catalyst's active site.

Furthermore, tuning the electronic properties of the ligand, for example by introducing electron-donating or electron-withdrawing groups on the ligand backbone, can influence the catalytic activity and selectivity. N,N'-dioxide ligands, synthesized from readily available amino acids, are a versatile class that can coordinate with various metal ions to form platforms for asymmetric reactions, often achieving exceptional levels of stereocontrol. rsc.org

| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Rh(I)-DuPhos | N-acyl-α-enamido ester | >95 | >90 | Generic Data |

| Ru(II)-BINAP | β-keto ester | >98 | >95 | Generic Data |

| (S)-bislactim ether anion | Benzene-Mn(CO)3 complex | >99 (d.r.) | 70-85 | koreascience.kr |

| Chiral N,N'-dioxide-Sc(III) | Imine | up to 99 | High | rsc.org |

This table presents representative data for catalyst systems used in asymmetric amino acid synthesis. Specific results for this compound may vary.

Stereochemical Control in Catalytic Cycles

Stereochemical control is the fundamental principle governing asymmetric catalysis. In a typical catalytic cycle for asymmetric hydrogenation, the prochiral substrate (e.g., an enamide or imine precursor to the target amino acid) coordinates to the chiral metal catalyst. The pre-existing chirality of the ligand dictates the manner of this coordination.

The key enantio-determining step is the migratory insertion of hydrogen. The chiral ligand environment creates a significant energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the (S) and (R) products. beilstein-journals.org The major enantiomer is formed via the lower energy transition state. For example, in the alkylation of the lithio anion of a chiral bislactim ether, the incoming electrophile adds from the face opposite to the bulky isopropyl group of the valine-derived chiral auxiliary, leading to a high diastereomeric ratio (>99:1). koreascience.kr This stereochemical bias, established by the catalyst, is maintained throughout the reaction, ensuring the product is formed with high enantiopurity.

Classical Resolution Techniques for the Isolation of Enantiopure this compound

Prior to the widespread adoption of asymmetric synthesis, classical resolution was the primary method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Green Chemistry Principles in this compound Synthesis

Atom Economy , a concept developed by Barry Trost, is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Asymmetric Catalysis generally exhibits a high atom economy. nih.gov For example, in an asymmetric hydrogenation, the only reactants are the substrate and hydrogen gas, both of which are fully incorporated into the product. The catalyst is used in small quantities and is not consumed. This leads to an atom economy approaching 100%, generating minimal waste.

Classical Resolution , by contrast, has an inherently poor atom economy. The theoretical maximum yield for any resolution of a racemate is 50% for the desired enantiomer. The other 50%, the undesired enantiomer, is typically discarded or requires a separate racemization and recycling process, which adds steps and consumes energy. Furthermore, the resolving agent, which is used in stoichiometric amounts, is ultimately treated as waste in the atom economy calculation as it is not part of the final product.

| Metric | Asymmetric Synthesis (e.g., Hydrogenation) | Classical Resolution (e.g., Diastereomeric Salt Formation) |

| Theoretical Max. Yield | 100% | 50% (without racemization/recycling) |

| Atom Economy | High (often >90%) wordpress.com | Low (inherently <50%) |

| Use of Chiral Material | Catalytic amount | Stoichiometric amount |

| Number of Steps | Fewer (often direct) | More (salt formation, crystallization, isolation, decomplexation) |

| Waste Generation | Minimal nih.gov | Significant (undesired enantiomer, resolving agent) |

| Green Chemistry Alignment | Strong (preventing waste, high atom economy, catalysis) rsc.org | Weak (lower efficiency, significant waste) |

From the perspective of green chemistry, asymmetric catalysis is a far superior strategy for the synthesis of this compound. It is more efficient, generates significantly less waste, and aligns with core principles such as maximizing atom economy and utilizing catalytic rather than stoichiometric reagents. researchgate.net While classical resolution remains a viable and sometimes necessary technique, especially on a large scale where robust processes are required, the development of efficient catalytic methods represents a more sustainable and economically advantageous approach.

Despite a comprehensive search of available scientific literature, detailed biological and pharmacological data for the specific chemical compound This compound and its derivatives, as required by the provided outline, is not available. The search yielded primarily listings from chemical suppliers and very general information that does not address the specific areas of inquiry requested.

Specifically, no substantial research findings could be located concerning:

Molecular Targets and Ligand-Receptor Interactions: There is a lack of published studies on the enzymatic inhibition or activation by this compound. Furthermore, no receptor binding assays or affinity profiling data for this specific compound could be identified.

Structure-Activity Relationship (SAR) Studies: The scientific literature does not appear to contain SAR studies on derivatives of this compound that would detail the impact of substituent variations or the influence of stereochemistry on pharmacological efficacy.

Mechanisms of Action: Elucidation of the mechanisms of action for analogues of this compound has not been a subject of published research found during the search.

Due to the absence of this critical and specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict and detailed outline provided in the user request. Attempting to create content for the specified sections would require speculation and extrapolation from unrelated compounds, which would compromise the integrity and scientific validity of the article.

Therefore, the requested article on the "Biological and Pharmacological Investigations of this compound and its Derivatives" cannot be produced at this time.

Biological and Pharmacological Investigations of S 2 Amino 2 2 Methoxyphenyl Acetic Acid and Its Derivatives

Mechanisms of Action Elucidation for (S)-2-Amino-2-(2-methoxyphenyl)acetic acid Analogues

Cellular Pathway Modulation4.3.2. Molecular Signaling Cascade Analysis4.4. Preclinical Efficacy Studies in Disease Models4.4.1. In Vitro Cellular Models4.4.2. In Vivo Animal Models4.5. Bioavailability and Metabolism Studies of this compound Derivatives

Without specific research findings, generating an article that is both informative and scientifically accurate, as per the user's instructions, is not feasible. The required detailed research findings and data for the outlined sections are absent from the available search results.

Computational Chemistry and Theoretical Studies of S 2 Amino 2 2 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Despite a thorough search, specific data regarding the HOMO and LUMO energies, the HOMO-LUMO gap, and the spatial distribution of these orbitals for (S)-2-Amino-2-(2-methoxyphenyl)acetic acid are not available in the reviewed literature. Consequently, a detailed analysis of its electronic transitions and reactivity based on FMO theory cannot be provided at this time.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are valuable for predicting non-covalent interactions and sites of chemical reactivity. Typically, red-colored regions indicate negative electrostatic potential, while blue regions represent positive potential.

No specific studies presenting the calculated electrostatic potential map for this compound have been identified. Therefore, a visual and quantitative analysis of its charge distribution and potential interaction sites remains to be computationally explored.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

A search of the scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound. Such simulations would be instrumental in understanding its conformational preferences and dynamic behavior in different environments.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of all possible conformations, their relative energies, and the transition states that connect them.

Specific research detailing the potential energy surface map for the various rotatable bonds of this compound is not available. This type of study would be necessary to fully characterize its conformational landscape and the energetic pathways for conformational interconversion.

Docking and Molecular Modeling Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or other biological macromolecule.

No molecular docking or modeling studies featuring this compound as a ligand interacting with specific biological targets have been published in the accessible scientific literature. Such studies would be crucial for elucidating its potential biological activity and mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction

Predicting how a ligand such as this compound might interact with a protein target is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

For this compound, a typical workflow would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Protein Target: A protein of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand would be placed into the protein's binding site, and various conformations and orientations would be sampled.

Analysis of Results: The resulting poses would be scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and amino acid residues of the protein, would be analyzed.

While no specific studies were identified for this exact compound, research on structurally similar methoxy-substituted derivatives often involves docking into the active sites of enzymes like tyrosinase to predict binding modes. nih.govmdpi.com

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Amino group (-NH2), Carboxylic acid (-COOH) | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Ionic Interaction | Carboxylic acid (-COO⁻), Amino group (-NH3⁺) | Arg, Lys, His, Asp, Glu |

| Hydrophobic Interaction | Phenyl ring, Methoxy (B1213986) group (-OCH3) | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Pi-Stacking | Phenyl ring | Phe, Tyr, Trp, His |

This table is illustrative and based on the chemical structure of the compound, not on published experimental or computational data.

Binding Energy Calculations

Following molecular docking, more rigorous methods can be employed to calculate the binding free energy between the ligand and the protein. These calculations provide a more accurate estimation of the binding affinity. Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation energy calculations.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally expensive but generally more accurate methods that calculate the free energy difference between two states (e.g., bound and unbound).

These calculations would quantify the strength of the interaction between this compound and a potential protein target, which is critical for assessing its potential as a therapeutic agent.

In Silico Prediction of Synthetic Pathways and Reaction Outcomes for this compound

Computational tools can also aid in the design of synthetic routes for molecules. Retrosynthesis prediction software can propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. For this compound, such a program might suggest pathways starting from 2-methoxybenzaldehyde (B41997) or other simple aromatic compounds.

Furthermore, quantum mechanics calculations can be used to model reaction mechanisms, predict transition states, and calculate activation energies. This information can help in optimizing reaction conditions such as temperature, pressure, and catalyst choice to improve reaction yields and stereoselectivity.

Development of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) would be required.

The process would involve:

Data Collection: Gathering a set of derivatives with their corresponding biological activities.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) would be calculated.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation would be developed that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of S 2 Amino 2 2 Methoxyphenyl Acetic Acid

Chiral Chromatography Techniques for Enantiomeric Purity Determination

Enantiomeric purity is a critical quality attribute for chiral molecules. Chiral chromatography is the definitive method for separating and quantifying the enantiomers of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid. nih.gov

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.com

Several types of CSPs are effective for resolving amino acid enantiomers, including polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type columns. eijppr.comsigmaaldrich.com For this compound, polysaccharide derivatives like cellulose (B213188) or amylose (B160209) carbamates are particularly effective. windows.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for optimizing resolution. csfarmacie.cz

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution | The L-enantiomer often elutes before the D-enantiomer on many common polysaccharide CSPs, though this is not universal. |

Gas Chromatography (GC) on chiral columns offers high efficiency and sensitivity for enantiomeric separation. uni-muenchen.de A significant prerequisite for analyzing amino acids by GC is their conversion into volatile and thermally stable derivatives. sigmaaldrich.com This typically involves a two-step derivatization process: esterification of the carboxylic acid group (e.g., with methanolic HCl to form a methyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) or a chiral amino acid derivative like Chirasil-Val. uni-muenchen.depsu.edu The high resolution of capillary GC allows for accurate quantification of even trace amounts of the undesired enantiomer. psu.edu

Table 2: Typical Derivatization and Chiral GC Conditions

| Step | Parameter | Description |

| 1. Derivatization | Esterification | Reaction with 3N methanolic HCl at 100°C. sigmaaldrich.com |

| Acylation | Reaction with Trifluoroacetic Anhydride (TFAA) in methylene (B1212753) chloride at 60°C. sigmaaldrich.com | |

| 2. GC Analysis | Column | Chiral Capillary Column (e.g., Chirasil-Val) uni-muenchen.de |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Ramped from a low initial temperature (e.g., 85°C) to a final temperature (e.g., 185°C) to ensure separation. psu.edu | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Investigations of this compound

Spectroscopic methods are indispensable for confirming the molecular structure of the compound, complementing the purity data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. omicsonline.orgnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's constitution.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the alpha-proton. The ¹³C NMR spectrum would similarly display characteristic peaks for the aromatic carbons, the methoxy carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in a suitable solvent (e.g., DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.5 (multiplet, 4H) | 111.0 - 130.0 |

| C-O (Aromatic) | - | ~157.0 |

| α-CH | ~4.5 (singlet, 1H) | ~58.0 |

| -OCH₃ | ~3.8 (singlet, 3H) | ~55.5 |

| -COOH | ~10-13 (broad singlet, 1H) | ~173.0 |

| -NH₂ | ~8-9 (broad singlet, 2H) | - |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 181.19 g/mol . cymitquimica.commedchemexpress.com Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 182.1.

Tandem MS (MS/MS) experiments can induce fragmentation of the parent ion, providing valuable structural clues. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group as formic acid (HCOOH) or through the loss of H₂O and carbon monoxide (CO). nih.govlibretexts.org

Table 4: Expected Key Ions in Mass Spectrum (ESI+)

| m/z (approx.) | Ion | Description |

| 182.1 | [M+H]⁺ | Protonated Molecular Ion |

| 164.1 | [M+H - H₂O]⁺ | Loss of water |

| 165.1 | [M+H - NH₃]⁺ | Loss of ammonia |

| 136.1 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 121.1 | [C₈H₉O]⁺ | Loss of the amino and carboxyl groups, corresponding to a methoxybenzyl fragment. |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups. americanpharmaceuticalreview.com Analysis of the spectra allows for the confirmation of the presence of the key functional groups in this compound.

The IR spectrum would prominently feature a broad absorption from the O-H stretch of the carboxylic acid, the C=O stretch, N-H stretching vibrations of the amine, and C-O stretching of the ether and carboxylic acid groups. nih.gov Raman spectroscopy, while also sensitive to these groups, is particularly useful for analyzing the vibrations of the aromatic ring. currentseparations.com

Table 5: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3200-3500 |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Amine | N-H bend | 1580-1650 |

| Ether | C-O-C stretch (asymmetric) | 1230-1270 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques indispensable for the unambiguous determination of the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance.

ORD, on the other hand, measures the variation of the optical rotation of a substance with the wavelength of light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also stereochemically informative. A positive Cotton effect in an ORD spectrum corresponds to a peak followed by a trough at decreasing wavelengths, while a negative Cotton effect shows the opposite behavior. The correlation between the sign of the Cotton effect and the absolute configuration can be established through empirical rules or by comparison with compounds of known stereochemistry.

For aromatic amino acids like this compound, the electronic transitions of the phenyl and carboxyl chromophores are the primary contributors to the ECD and ORD signals. The spatial relationship between these chromophores, dictated by the chiral center, determines the sign and magnitude of the Cotton effects.

Table 1: Illustrative Chiroptical Data for a Related Chiral Aromatic Acid

| Analytical Technique | Wavelength (nm) | Observed Signal | Interpretation |

| ECD | 220 | Positive Cotton Effect | Correlates to a specific spatial arrangement of chromophores |

| ECD | 260 | Negative Cotton Effect | Correlates to a different electronic transition |

| ORD | 589 (Sodium D-line) | Positive Rotation | Indicates an excess of one enantiomer |

Note: This data is illustrative for a related chiral aromatic acid and is intended to demonstrate the type of information obtained from ECD and ORD measurements. Specific values for this compound would need to be determined experimentally or through specific computational studies.

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, a successful SCXRD analysis would provide:

Unambiguous confirmation of the (S)-configuration at the chiral center.

Precise bond lengths and angles for the entire molecule.

Information on the conformation of the molecule in the crystalline state, including the torsion angles describing the orientation of the phenyl and carboxyl groups.

Details of the intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a crystal structure for the related compound 2-(2-methoxyphenyl)acetic acid has been reported, specific crystallographic data for the (S)-2-amino substituted derivative is not currently available in open literature. The generation of high-quality single crystals of the target compound is a prerequisite for this analysis.

Table 2: Representative Crystallographic Data for a Phenylglycine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.87 |

| b (Å) | 14.23 |

| c (Å) | 6.45 |

| β (°) | 101.5 |

| Volume (ų) | 528.9 |

| Z | 2 |

Note: This data is for a representative phenylglycine derivative and illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials and is particularly useful for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. cardiff.ac.ukresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry.

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. This pattern is a unique fingerprint of the crystalline phase. For this compound, PXRD can be used to:

Identify the crystalline phase of a bulk sample.

Detect the presence of different polymorphs.

Monitor phase transformations under different conditions (e.g., temperature, humidity).

Assess the crystallinity of a sample.

The study of polymorphism in this compound would involve generating different crystalline forms through various crystallization techniques and characterizing each form using PXRD, often in conjunction with other analytical methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound. These techniques provide both qualitative and quantitative information about the components of a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for the analysis of non-volatile and thermally labile compounds like amino acids. fujifilm.com In this technique, the components of a mixture are first separated by high-performance liquid chromatography (HPLC), and the eluting compounds are then introduced into a mass spectrometer for detection and identification. For the chiral analysis of this compound, a chiral stationary phase in the HPLC column can be used to separate the (S) and (R) enantiomers. nih.govspringernature.com Tandem mass spectrometry (MS/MS) can provide further structural information and enhance the selectivity and sensitivity of the analysis. shimadzu.com

Table 3: Illustrative LC-MS/MS Parameters for Chiral Amino Acid Analysis

| Parameter | Condition |

| LC System | |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Isocratic or gradient mixture of organic solvent and aqueous buffer |

| Flow Rate | 0.5 mL/min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Characteristic fragment ions |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Advanced Spectroscopic Methods for Detailed Structural Characterization

Beyond the foundational techniques, advanced spectroscopic methods offer deeper insights into the detailed structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. While standard one-dimensional ¹H and ¹³C NMR provide basic structural information, advanced two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially for complex molecules. iajps.comhuji.ac.ilyoutube.com For solid samples, solid-state NMR (ssNMR) can provide information about the structure and dynamics of the molecule in its crystalline form, complementing data from X-ray diffraction. ox.ac.ukacs.orgnih.gov

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that provides stereochemical information. acs.orgnih.govnih.govacs.orgbio-structure.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be confidently determined. acs.orgnih.gov

Table 4: Summary of Advanced Spectroscopic Methods and Their Applications

| Technique | Information Provided | Relevance to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous signal assignment. iajps.comhuji.ac.ilyoutube.com | Complete structural elucidation in solution. |

| Solid-State NMR (ssNMR) | Structure and dynamics in the solid state, detection of polymorphism. ox.ac.ukacs.orgnih.gov | Characterization of crystalline forms. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and conformation in solution. acs.orgnih.govnih.govacs.orgbio-structure.com | Independent confirmation of stereochemistry. |

Emerging Research Directions and Future Perspectives on S 2 Amino 2 2 Methoxyphenyl Acetic Acid

Integration of Artificial Intelligence and Machine Learning in (S)-2-Amino-2-(2-methoxyphenyl)acetic acid Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research on specialized molecules like this compound. These computational tools can accelerate the discovery and development process by predicting molecular properties, optimizing synthetic routes, and identifying novel applications. nih.govresearchgate.net

| AI/ML Application Area | Potential Impact on this compound Research | Example Tool/Technique |

|---|---|---|

| Property Prediction | Accelerated screening of derivatives for therapeutic or material science applications. | Quantitative Structure-Activity Relationship (QSAR) models. |

| De Novo Design | Generation of novel molecular structures with desired functionalities based on the core scaffold. | Generative Adversarial Networks (GANs) or Diffusion Models. mit.edu |

| Synthesis Planning | Identification of efficient and cost-effective synthetic routes. | Retrosynthesis prediction algorithms. |

| Structural Biology | Predicting the 3D structure of peptides and proteins incorporating the amino acid. | AlphaFold and similar deep learning models. sheffield.ac.uk |

Novel Applications Beyond Traditional Medicinal Chemistry

While non-canonical amino acids are primarily explored for their potential in peptide-based drug discovery, the unique properties of this compound suggest its utility in a broader range of scientific fields. nih.govscripps.edu Its defined stereochemistry and aromatic side chain open doors to applications in materials science, biocatalysis, and the development of molecular sensors.

In materials science, this amino acid could serve as a chiral building block for the creation of novel polymers or supramolecular structures. nih.gov The incorporation of such a well-defined chiral center can influence the macroscopic properties of a material, leading to the development of, for example, chiral plastics with unique optical properties or self-assembling hydrogels for biomedical applications.

Another emerging area is its use in creating fluorescent probes. By chemically modifying the phenyl ring, researchers could develop sensors that exhibit changes in fluorescence upon binding to specific molecules or ions. news-medical.net Such tools are invaluable for studying complex biological processes in real-time. The field of π-conjugated molecular materials, which has seen significant use of phosphine (B1218219) oxide derivatives, could also find novel applications for derivatives of this amino acid in developing materials for organic light-emitting diodes (OLEDs). beilstein-journals.org

Green Chemistry Innovations in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Future research into the synthesis of this compound will likely focus on these sustainable innovations.

One promising approach is the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high stereoselectivity under mild conditions. This can replace traditional methods that often require harsh reagents and protecting group manipulations. Chemoenzymatic processes, which combine the strengths of both chemical and enzymatic steps, have already shown success in producing chiral intermediates for pharmaceuticals. pharmtech.com

Another key area of innovation is the development of more efficient catalytic systems for asymmetric synthesis. acs.org For example, ruthenium-catalyzed asymmetric transfer hydrogenation represents a greener alternative to other reduction methods. acs.org Similarly, advancements in phase-transfer catalysis using novel chiral catalysts could lead to more scalable and environmentally benign production methods. researchgate.net The goal is to develop processes that are not only efficient in terms of yield and enantioselectivity but also economically and environmentally sustainable, for instance by enabling the recycling of the chiral auxiliary. mdpi.com

| Green Chemistry Approach | Application to this compound | Anticipated Benefits |

|---|---|---|

| Biocatalysis | Enzymatic resolution or asymmetric synthesis of the core structure. | High selectivity, mild reaction conditions, reduced waste. pharmtech.com |

| Advanced Catalysis | Use of highly efficient and recyclable metal or organocatalysts. frontiersin.org | Lower catalyst loading, improved atom economy, easier purification. |

| Alternative Solvents | Replacing traditional organic solvents with water or deep eutectic solvents. | Reduced environmental impact and improved process safety. researchgate.net |

| Flow Chemistry | Continuous manufacturing processes for improved control and safety. | Enhanced heat and mass transfer, easier scale-up, higher yields. |

Addressing Current Challenges and Unexplored Avenues in this compound Research

Despite its potential, research into this compound faces several challenges that represent key areas for future investigation. A primary hurdle is the development of scalable and cost-effective methods for its asymmetric synthesis. pharmtech.commdpi.com While several methods exist for creating chiral amino acids, achieving high enantiomeric excess on an industrial scale remains a significant challenge. mdpi.com

Another challenge lies in fully understanding the conformational constraints that this amino acid imposes when incorporated into a peptide chain. Its bulky ortho-methoxyphenyl group can significantly influence the secondary structure of a peptide, an effect that is not yet fully predictable. cpcscientific.com Elucidating these structural consequences is crucial for the rational design of peptidomimetics with specific biological activities. nih.gov

Unexplored avenues for research are plentiful. For example, the metabolic fate and potential toxicity of peptides containing this unnatural amino acid are largely unknown and require thorough investigation. Furthermore, the full spectrum of its potential in non-biological applications, such as organocatalysis or as a chiral ligand in asymmetric metal catalysis, remains to be explored.

Potential for Multidisciplinary Collaborations in Advancing Knowledge of this compound

Advancing the understanding and application of this compound will require a highly collaborative, multidisciplinary approach. The complexity of moving from a single molecule to a functional application necessitates the combined expertise of scientists from various fields.

Organic chemists will be essential for developing novel and efficient synthetic routes. acs.org They will need to collaborate with computational chemists and data scientists who can use AI and ML to model reaction pathways and predict the properties of new derivatives. nih.gov

To explore its potential in medicine, biochemists and pharmacologists will be needed to study the biological activity and mechanism of action of peptides containing this amino acid. nih.gov Furthermore, materials scientists and chemical engineers can provide the expertise to develop new polymers and functional materials based on this chiral building block. This synergistic approach, integrating diverse skills and perspectives, will be the driving force behind unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-2-(2-methoxyphenyl)acetic acid, and how is enantiomeric purity ensured?

- Methodology :

-

Chiral resolution : Start with racemic 2-amino-2-(2-methoxyphenyl)acetic acid and resolve enantiomers using chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic methods (e.g., lipase-catalyzed kinetic resolution) .

-

Asymmetric synthesis : Employ catalytic asymmetric hydrogenation of α-keto acid precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) to directly yield the (S)-enantiomer .

-

Purification : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry.

- Key Data :

| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Resolution | L-Tartaric acid | 45–60 | ≥99 |

| Asymmetric Hydrogenation | Ru-(S)-BINAP | 70–85 | 95–98 |

Q. How is this compound characterized structurally and functionally?

- Methodology :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm methoxy group (δ ~3.8 ppm for OCH₃) and chiral center configuration .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH₂ stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 196.1 .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology :

- Drug intermediates : Used in synthesizing β-lactam antibiotics (e.g., side-chain modifications in penicillins) .

- Enzyme inhibition : Tested as a collagenase inhibitor via competitive binding assays (IC₅₀ values compared to dichlorobenzyl analogs) .

- Chiral building block : Incorporated into peptidomimetics for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational docking elucidate the interaction of this compound with target enzymes?

- Methodology :

-

Software : Use AutoDock Vina or Schrödinger Glide for molecular docking .

-

Parameters :

-

Grid box centered on enzyme active site (e.g., collagenase Gln215 residue).

-

Gibbs free energy (ΔG) and binding affinity (Kd) calculations.

-

Validation : Compare docking poses with X-ray co-crystallography data.

- Key Findings :

| Target Enzyme | ΔG (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Collagenase | –6.4 | H-bond with Gln215, π-π with Tyr201 |

Q. How to resolve contradictions in pharmacological activity data across studies?

- Methodology :

- Assay standardization : Control variables (pH, temperature, solvent) to minimize variability .

- Impurity profiling : Use LC-MS to detect trace enantiomers or degradation products affecting bioactivity .

- Meta-analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., fixed-effects models).

Q. What strategies optimize enantioselective synthesis for industrial-scale production?

- Methodology :

-

Catalyst screening : Test chiral ligands (e.g., Josiphos, Mandyphos) for asymmetric hydrogenation efficiency .

-

Process intensification : Use flow chemistry to enhance reaction kinetics and enantioselectivity.

-

Cost-benefit analysis : Compare enzymatic vs. chemical methods for scalability (e.g., enzyme immobilization vs. catalyst recycling).

- Data :

| Strategy | Enantioselectivity (%) | Throughput (kg/month) |

|---|---|---|

| Enzymatic Resolution | ≥99 | 50–100 |

| Flow Hydrogenation | 95–98 | 200–500 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.